CC-115 hydrochloride

Description

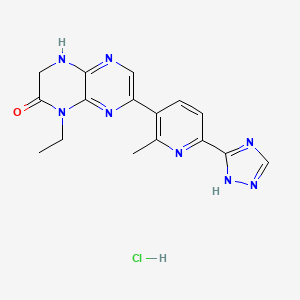

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIPJCOMBMBHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300118-55-1 | |

| Record name | Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

CC-115 Hydrochloride: A Technical Guide to a Dual DNA-PK and mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). By targeting these two critical cellular kinases, CC-115 disrupts key signaling pathways involved in cell growth, proliferation, survival, and DNA damage repair. This unique mechanism of action has positioned CC-115 as a promising therapeutic candidate in oncology, with demonstrated preclinical anti-tumor activity across a range of hematological and solid tumor models. This technical guide provides an in-depth overview of the core scientific principles of CC-115, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction

The phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family plays a crucial role in cellular responses to environmental cues and genotoxic stress. Two key members of this family are the mammalian target of rapamycin (mTOR) and the DNA-dependent protein kinase (DNA-PK). mTOR is a central regulator of cell growth and metabolism, integrating signals from growth factors and nutrients.[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1]

Dysregulation of both the mTOR signaling and DNA damage response pathways are common hallmarks of cancer. This provides a strong rationale for the development of therapeutic agents that can simultaneously target both pathways. CC-115 is a first-in-class dual inhibitor of mTOR and DNA-PK, demonstrating potent and selective activity against both kinases.[2]

Mechanism of Action

CC-115 exerts its anti-neoplastic effects through the concurrent inhibition of mTOR and DNA-PK.

2.1. Inhibition of mTOR Signaling:

CC-115 is an ATP-competitive inhibitor that targets the kinase domain of mTOR. Unlike rapalogs, which only allosterically inhibit mTOR complex 1 (mTORC1), CC-115 inhibits both mTORC1 and mTORC2.[2] This leads to a comprehensive blockade of mTOR signaling, resulting in:

-

Inhibition of protein synthesis: Through the dephosphorylation of downstream effectors such as 4E-BP1 and S6K1.

-

Induction of autophagy: A cellular process of self-digestion that can be tumor-suppressive.

-

Inhibition of cell growth and proliferation.

2.2. Inhibition of DNA-PK and the NHEJ Pathway:

CC-115 also binds to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This inhibition prevents the autophosphorylation of DNA-PKcs at serine 2056, a critical step for its kinase activity.[3] By inhibiting DNA-PK, CC-115 effectively blocks the NHEJ pathway for repairing DNA DSBs.[3] This leads to:

-

Accumulation of DNA damage: Unrepaired DSBs trigger cell cycle arrest and apoptosis.

-

Sensitization to DNA-damaging agents: CC-115 has been shown to enhance the efficacy of radiation and chemotherapy.

-

Synthetic lethality: In tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, the inhibition of DNA-PK by CC-115 can be synthetically lethal.[3]

Quantitative Data

The following tables summarize the key quantitative data for CC-115 from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

| Target Kinase | IC50 (nM) | Kinase Family | Reference |

| DNA-PK | 13 | PIKK | [4] |

| mTOR | 21 | PIKK | [4] |

| PI3K-alpha | 850 | PI3K | [2] |

| ATM | >30,000 | PIKK | [2] |

| ATR | >30,000 | PIKK | [2] |

Table 2: Cellular Activity of CC-115

| Cell Line | Cancer Type | Cellular Effect | IC50 / GI50 (µM) | Reference |

| PC-3 | Prostate Cancer | Proliferation Inhibition | 0.138 | [2] |

| CLL | Chronic Lymphocytic Leukemia | Induction of Cell Death | 0.51 | [4] |

| Healthy B Cells | Normal | Induction of Cell Death | 0.93 | [4] |

| Various | Hematological and Solid Tumors | Growth Inhibition | 0.015 - 1.77 | [3] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data of CC-115

| Species | Oral Bioavailability (%) | Dosing Schedule | Tumor Volume Reduction (%) | Reference |

| Mouse | 53 | 0.25 mg/kg bid | 46 | [2] |

| Mouse | 53 | 0.5 mg/kg bid | 57 | [2] |

| Mouse | 53 | 1 mg/kg bid | 66 | [2] |

| Mouse | 53 | 1 mg/kg qd | 57 | [2] |

| Rat | 76 | - | - | [2] |

| Dog | ~100 | - | - | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a luminescent kinase assay that measures ADP formed from a kinase reaction.

Materials:

-

DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.[5]

-

Recombinant human DNA-PK enzyme.

-

DNA-PK peptide substrate.

-

ATP solution.

-

CC-115 or other test compounds.

-

ADP-Glo™ Reagent.

-

Kinase Detection Reagent.

-

96-well white assay plates.

-

Luminometer.

Procedure:

-

Prepare the kinase reaction mix by adding DNA-PK Kinase Buffer, DNA-PK enzyme, and peptide substrate to each well of a 96-well plate.

-

Add CC-115 or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[5]

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.[5]

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and reflects the DNA-PK kinase activity.

4.2. Cellular Non-Homologous End Joining (NHEJ) Assay (GFP-Based Reporter)

This protocol utilizes a GFP reporter system to quantify the efficiency of NHEJ in living cells.

Materials:

-

HEK-293T cells (or other suitable cell line).

-

EJ5-GFP reporter plasmid (contains a disrupted GFP gene with I-SceI recognition sites).[6]

-

I-SceI expression plasmid.

-

mCherry expression plasmid (for transfection control).

-

Transfection reagent.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Co-transfect the cells with the EJ5-GFP reporter plasmid, the I-SceI expression plasmid, and the mCherry plasmid using a suitable transfection reagent. The I-SceI endonuclease will create a double-strand break in the EJ5-GFP plasmid.

-

Culture the cells for 48-72 hours to allow for DNA repair and expression of the reporter proteins.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the cells using a flow cytometer equipped with lasers to detect GFP and mCherry fluorescence.

-

Quantify the percentage of GFP-positive cells within the mCherry-positive (successfully transfected) population. The percentage of GFP-positive cells is a direct measure of NHEJ efficiency, as only successful repair of the DSB by NHEJ will restore the functional GFP gene.[6]

4.3. Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for the determination of the number of viable cells.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

CC-115 or other test compounds.

-

96-well cell culture plates.

-

CCK-8 reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[7]

-

Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of CC-115 or vehicle control.

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.[7]

-

Incubate the plate for 1-4 hours in the incubator.[7]

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4.4. In Vivo Tumor Growth Inhibition Study

This is a general protocol for assessing the anti-tumor efficacy of CC-115 in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for tumor implantation.

-

CC-115 formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CC-115 or vehicle control to the respective groups orally, once or twice daily, at the desired dose levels.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

5.1. Signaling Pathways

Caption: CC-115 dual inhibition of mTOR and DNA-PK signaling pathways.

5.2. Experimental Workflow: Cellular NHEJ Assay

Caption: Workflow for the GFP-based cellular NHEJ assay.

Clinical Development

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and hematologic malignancies.[3] These studies have established a recommended Phase 2 dose and have shown that CC-115 is generally well-tolerated, with a safety profile consistent with other mTOR inhibitors.[8] Preliminary signs of anti-tumor activity have been observed in various cancer types, including chronic lymphocytic leukemia (CLL), glioblastoma, and castration-resistant prostate cancer.[8] Further clinical investigation of CC-115, both as a monotherapy and in combination with other anti-cancer agents, is ongoing.

Conclusion

CC-115 is a novel dual inhibitor of DNA-PK and mTOR, representing a promising therapeutic strategy in oncology. Its ability to simultaneously disrupt two critical cancer-related pathways provides a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the scientific foundation of CC-115, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The unique profile of CC-115 warrants further investigation to fully elucidate its therapeutic potential in a variety of cancer settings.

References

- 1. doaj.org [doaj.org]

- 2. apexbt.com [apexbt.com]

- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 4. de.lumiprobe.com [de.lumiprobe.com]

- 5. promega.com [promega.com]

- 6. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

CC-115 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual-targeting mechanism offers a compelling strategy in cancer therapy by concurrently disrupting critical pathways involved in cell growth, proliferation, survival, and DNA damage repair. This technical guide provides an in-depth overview of CC-115, consolidating key preclinical and clinical data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through signaling pathway diagrams.

Introduction

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Elevated DNA-PK activity is observed in many tumors, contributing to resistance to DNA-damaging agents like chemotherapy and radiation.

CC-115's unique ability to inhibit both mTOR and DNA-PK positions it as a promising anti-cancer agent, with the potential to induce direct cytotoxicity, inhibit proliferation, and sensitize cancer cells to other therapies.[1][2] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of CC-115.

Mechanism of Action

CC-115 exerts its anti-neoplastic effects by binding to the ATP-binding site of both mTOR and DNA-PK, thereby inhibiting their kinase activity.[2]

-

mTOR Inhibition: CC-115 inhibits both mTORC1 and mTORC2.[2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6 kinase, resulting in the suppression of protein synthesis and cell growth. Inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, further impacting cell survival and proliferation.[1]

-

DNA-PK Inhibition: By inhibiting DNA-PK, CC-115 blocks the NHEJ pathway for DNA double-strand break repair.[1] This leads to an accumulation of DNA damage, which can trigger apoptosis. This mechanism also suggests a synergistic potential when combined with DNA-damaging agents.[1]

Signaling Pathway

Quantitative Data

Table 1: In Vitro Inhibitory Activity of CC-115

| Target | IC50 (nM) | Assay Type | Reference |

| DNA-PK | 13 | Enzyme Assay | [3][4][5][6][7] |

| mTOR | 21 | Enzyme Assay | [3][4][5][6][7] |

| PI3K-alpha | 850 | Enzyme Assay | [1][5] |

| ATM | >30,000 | Enzyme Assay | [1][5] |

| ATR | >30,000 | Enzyme Assay | [1][5] |

| PC-3 cells (proliferation) | 138 | Cell-based Assay | [4][5][6] |

| CLL cells (cell death) | 510 | Cell-based Assay | [3] |

| Healthy B cells (cell death) | 930 | Cell-based Assay | [3] |

Table 2: Pharmacokinetic Parameters of CC-115 in Preclinical Species

| Species | Oral Bioavailability (%) | Reference |

| Mouse | 53 | [3][4][5] |

| Rat | 76 | [3][4][5] |

| Dog | ~100 | [3][4][5] |

Table 3: Summary of Phase I Clinical Trial (NCT01353625) of CC-115[5][8][9][10]

| Parameter | Finding |

| Patient Population | Advanced solid tumors and hematologic malignancies |

| Dose Escalation | 0.5 mg to 40 mg daily |

| Recommended Phase 2 Dose (RP2D) | 10 mg twice daily (BID) |

| Common Adverse Events (>20%) | Fatigue (37%), Nausea (31%), Decreased appetite (29%), Hyperglycemia (24%) |

| Pharmacokinetics | Dose-proportional exposure, terminal half-life of 4 to 8 hours |

| Preliminary Efficacy | - Complete response in one endometrial cancer patient (>4 years) - Partial responses in melanoma and Chronic Lymphocytic Leukemia (CLL) - Stable disease in Castration-Resistant Prostate Cancer (CRPC) (64%), Head and Neck Squamous Cell Carcinoma (HNSCC) (53%), Ewing Sarcoma (22%), and Glioblastoma (GBM) (21%) |

Table 4: Summary of Phase Ib Clinical Trial (NCT02833883) of Enzalutamide plus CC-115[11][12][13][14][15]

| Parameter | Finding |

| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |

| Treatment Regimen | Enzalutamide with escalating doses of CC-115 |

| Recommended Phase 2 Dose (RP2D) of CC-115 | 5 mg twice a day |

| Common Adverse Events | Rash, pruritus, diarrhea, hypertension |

| PSA Response (in 40 evaluable patients) | - ≥50% reduction (PSA50): 80% - ≥90% reduction (PSA90): 58% |

| Median Time-to-PSA Progression | 14.7 months |

| Median Radiographic Progression-Free Survival (rPFS) | 22.1 months |

Experimental Protocols

Kinase Assays

This protocol measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

-

Reagent Preparation:

-

Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.

-

Dilute DNA-PK enzyme, peptide substrate, ATP, and CC-115 in the Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of CC-115 (or DMSO vehicle control).

-

Add 2 µl of diluted DNA-PK enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record luminescence using a plate reader.

-

This protocol assesses mTOR kinase activity by measuring the phosphorylation of a substrate, such as inactive S6K or 4E-BP1.

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer: 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.

-

Prepare a solution containing 100 µmol/L ATP in the kinase buffer.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine 250 ng of active mTOR and 1 µg of inactive S6K protein (substrate).

-

Add varying concentrations of CC-115 or a vehicle control.

-

Initiate the reaction by adding the ATP-containing kinase buffer.

-

Incubate at 30°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the phosphorylation of the substrate (e.g., p-S6K) by Western blotting.

-

Western Blotting for Phosphorylated Proteins (p-S6, p-DNA-PKcs)[22][23][24][25][26]

This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates, indicating the inhibition of upstream kinases.

-

Sample Preparation:

-

Culture cells to 70-80% confluency and treat with various concentrations of CC-115 for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-S6, total S6, p-DNA-PKcs (S2056), and total DNA-PKcs overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Cell Viability Assay (MTS Assay)[1][4][27][28][29]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of CC-115 and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells as a control and wells with media only for background subtraction.

-

-

MTS Reagent Addition:

-

Add 20 µl of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

-

In Vivo Tumor Xenograft Model[2][7][30][31][32]

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CC-115 in a mouse model.

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer CC-115 orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations

Experimental Workflow

Logical Relationship of Dual Inhibition

Conclusion

This compound represents a novel and promising therapeutic agent for cancer treatment. Its dual inhibitory action against mTOR and DNA-PK provides a multi-pronged attack on tumor cell proliferation, survival, and DNA repair mechanisms. The preclinical data demonstrate potent anti-tumor activity across a range of cancer types, and early clinical trials have shown a manageable safety profile with encouraging signs of efficacy. This technical guide provides a foundational resource for researchers to design and execute further investigations into the full therapeutic potential of CC-115, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

The Antineoplastic Potential of CC-115 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CC-115 hydrochloride is a potent, orally bioavailable small molecule inhibitor with a unique dual-action mechanism, targeting both the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This dual inhibition disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair, positioning CC-115 as a promising candidate in oncology. This technical guide provides an in-depth overview of the antineoplastic activity of CC-115, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

CC-115 exerts its antineoplastic effects by simultaneously inhibiting two key enzymes:

-

mTOR Kinase: A central regulator of cell growth, proliferation, and survival. CC-115 inhibits both mTORC1 and mTORC2 complexes, leading to a broad suppression of downstream signaling pathways crucial for tumor progression.[1][2]

-

DNA-Dependent Protein Kinase (DNA-PK): A critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2][3] By inhibiting DNA-PK, CC-115 compromises the cancer cells' ability to repair DNA damage, leading to the accumulation of lethal genomic instability and apoptosis.[3][4]

The dual inhibition of mTOR and DNA-PK represents a synergistic approach to cancer therapy. Many cancer cells exhibit increased reliance on DNA damage repair pathways due to the replication stress induced by rapid proliferation.[3] Furthermore, the inhibition of DNA-PK has shown synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those with non-functional Ataxia-Telangiectasia Mutated (ATM) protein.[3][4]

Quantitative Analysis of In Vitro Activity

CC-115 has demonstrated potent inhibitory activity across a wide range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

| Target Enzyme | IC50 (nM) | Source(s) |

| DNA-PK | 13 - 15 | [1][5] |

| mTOR Kinase | 21 | [1][5] |

| PI3K-alpha | 850 | [1] |

| ATM | >30,000 | [1] |

| ATR | 50% inhibition at 30,000 | [1] |

| Table 1: In Vitro Enzymatic Inhibitory Activity of CC-115. |

| Cell Line / Cancer Type | IC50 (nM) | Notes | Source(s) |

| PC-3 (Prostate Cancer) | 138 | - | [1] |

| Chronic Lymphocytic Leukemia (CLL) cells | 510 | Induces caspase-dependent cell death. | [5] |

| Healthy B cells | 930 | - | [5] |

| Table 2: Cellular Proliferation Inhibition (IC50) of CC-115 in Various Cell Lines. |

Signaling Pathway Inhibition

The dual-targeting nature of CC-115 leads to the disruption of two major signaling pathways critical for cancer cell survival and proliferation.

Caption: CC-115 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

Caption: CC-115 inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA repair.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the antineoplastic activity of CC-115.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay is utilized to directly measure the impact of CC-115 on the enzymatic activity of the NHEJ machinery.

-

Nuclear Protein Extraction:

-

Cancer cell lines are harvested and washed.

-

Nuclei are isolated by low-speed centrifugation.

-

Nuclear proteins are extracted using a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M KCl, 2 mM EDTA, 1 mM DTT, and protease inhibitors).[3]

-

The extracted proteins are then dialyzed against a low-salt buffer.[3]

-

-

NHEJ Reaction:

-

The dialyzed nuclear extract is incubated with a linearized plasmid DNA substrate.

-

The reaction mixture includes CC-115 at various concentrations or a vehicle control (DMSO).

-

The reaction is allowed to proceed, during which the NHEJ machinery in the extract attempts to re-ligate the plasmid.

-

-

Analysis:

-

The reaction products are analyzed by gel electrophoresis to separate different DNA forms (linear, circular, multimers).

-

The efficiency of NHEJ is quantified by the amount of re-ligated DNA products.

-

Immunoblotting can be performed on the reaction mixture to assess the phosphorylation status of DNA-PKcs at Ser2056, a marker of its activation.[3]

-

Cellular NHEJ Assay using GFP Reporter

This assay measures the efficiency of NHEJ within intact cells.

Caption: Workflow for the cellular NHEJ assay using a GFP reporter system.

-

Cell Culture and Transfection:

-

A suitable cancer cell line (e.g., Cal-51) is cultured.[3]

-

The cells are transfected with a linearized plasmid containing a GFP reporter gene that is only expressed upon successful end-joining.

-

-

Drug Treatment:

-

Following transfection, the cells are treated with CC-115 at a specified concentration (e.g., 1 µM) or a vehicle control.[3]

-

-

Incubation and Analysis:

-

The cells are incubated to allow for DNA repair and subsequent expression of the GFP protein.

-

The percentage of GFP-positive cells is quantified using flow cytometry or high-content imaging. A reduction in the percentage of GFP-positive cells in the CC-115-treated group compared to the control indicates inhibition of NHEJ.[3]

-

Cell Proliferation and Apoptosis Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CC-115 on cancer cells.

-

Cell Proliferation Assay:

-

Cancer cell lines are seeded in multi-well plates and treated with a range of CC-115 concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CCK-8, MTS, or CellTiter-Glo.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

-

Apoptosis Assay:

-

Cells are treated with CC-115 or a vehicle control.

-

Apoptosis can be measured by several methods, including:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

-

Clinical Development and Future Directions

CC-115 has undergone Phase 1 clinical studies in patients with advanced solid tumors and hematologic malignancies.[3][6] These studies have aimed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of CC-115.[7] The recommended Phase 2 dose has been established, and the drug has shown an acceptable safety profile, with toxicities consistent with other mTOR inhibitors.[7][8]

Promising signals of clinical activity have been observed, including a complete remission in a patient with endometrial carcinoma lasting over four years and partial responses in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma.[7]

The mechanistic understanding of CC-115, particularly its potent inhibition of DNA-PK, suggests a rational strategy for patient selection. Tumors with deficiencies in other DNA repair pathways, such as ATM-deficient tumors, may be particularly sensitive to CC-115 due to the principle of synthetic lethality.[3][4] This hypothesis is being explored in ongoing and future clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CC-115 Hydrochloride and its Role in mTORC1/mTORC2 Signaling

Introduction

This compound is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] As a key regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is frequently dysregulated in various cancers.[2] mTOR forms two distinct functional complexes, mTORC1 and mTORC2, which have different downstream substrates and cellular functions.[3] CC-115's ability to inhibit both mTORC1 and mTORC2, in addition to its action on DNA-PK, positions it as a significant compound in cancer research and clinical investigation for its potential antineoplastic activity.[2][4] This document provides a comprehensive technical overview of CC-115, focusing on its mechanism of action on the mTORC1 and mTORC2 signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

CC-115 functions as an ATP-competitive inhibitor of mTOR kinase, which allows it to block the activity of both mTORC1 and mTORC2 complexes.[3]

-

mTORC1 Inhibition: The mTORC1 complex, which includes the regulatory protein Raptor, controls protein synthesis and cell growth by phosphorylating key substrates like p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, CC-115 prevents the phosphorylation of these substrates, leading to a shutdown of protein translation and cell cycle arrest.[3][5]

-

mTORC2 Inhibition: The mTORC2 complex, characterized by the protein Rictor, is crucial for cell survival and cytoskeletal organization.[3] A primary substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at the Serine 473 (S473) site for full activation.[3] CC-115's inhibition of mTORC2 blocks this critical Akt phosphorylation, thereby suppressing downstream survival signals and inducing apoptosis.[3][6]

This dual inhibition is a key advantage over first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1. Inhibition of mTORC1 alone can sometimes lead to a feedback activation of Akt signaling via mTORC2, limiting therapeutic efficacy.[7] By blocking both complexes, CC-115 provides a more complete shutdown of the PI3K/Akt/mTOR pathway.[3]

Caption: CC-115 dually inhibits mTORC1 and mTORC2 complexes.

Quantitative Data Presentation

The inhibitory activity of CC-115 has been characterized in various enzymatic and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| mTOR | 21 | Cell-free | [4][8] |

| DNA-PK | 13 - 15 | Cell-free | [4][8] |

| PI3K-alpha | 850 | Cell-free | [4] |

| cFMS | 2000 | Cell-free | [4] |

| ATM | >30,000 | Cell-free | [4] |

| ATR | >30,000 (50% inhib. at 30µM) | Cell-free | [4] |

| PDE3 | 630 | Cell-free |[4] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of CC-115 in Cancer Cell Lines

| Cell Line / Type | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) cells | 0.51 | Induction of cell death | [8][9] |

| Healthy B cells | 0.93 | Induction of cell death | [8][9] |

| PC-3 (Prostate Cancer) | 0.138 | Proliferation inhibition |[4] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize CC-115.

Western Blot Analysis for mTOR Pathway Inhibition

This assay is used to detect changes in the phosphorylation status of mTORC1 and mTORC2 substrates following treatment with CC-115.

-

Cell Culture and Treatment: Cancer cells (e.g., CLL, RCC, or LUAD cells) are cultured in appropriate media.[5][8][10] Cells are then treated with varying concentrations of CC-115 (e.g., 0.35, 1, 3.5 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes to 48 hours).[5][8]

-

Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total proteins of interest, such as p-mTOR, p-S6K1, p-4EBP1, p-Akt (S473), total Akt, and DNA-PKcs.[5][10]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Cell Viability and Proliferation Assays

These assays quantify the effect of CC-115 on cancer cell survival and growth.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of CC-115 concentrations for various time periods (e.g., 24, 48, 72 hours).

-

Viability Measurement (CCK-8/MTT Assay):

-

A reagent like Cell Counting Kit-8 (CCK-8) or MTT is added to each well.[11]

-

Living cells metabolize the reagent, producing a colored formazan product.

-

The absorbance is measured with a microplate reader at the appropriate wavelength. The absorbance value is directly proportional to the number of viable cells.

-

-

Colony Formation Assay:

-

Cells are treated with CC-115 for a set period (e.g., 48 hours), then seeded at a low density in 6-well plates and cultured for 1-2 weeks until visible colonies form.[5]

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted to assess long-term survival and proliferative capacity.[11]

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of CC-115.

Caption: A standard workflow for testing CC-115 in vitro.

Clinical Development and Significance

CC-115 has undergone Phase 1 clinical trials for patients with advanced solid tumors and hematologic malignancies.[12][13] These studies aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.[12][13] The compound was found to be generally well-tolerated, with a toxicity profile consistent with other mTOR inhibitors.[13][14] Evidence of mTORC1/mTORC2 and DNA-PK pathway inhibition was observed in patient samples, along with preliminary signs of anti-tumor activity across various cancers, including chronic lymphocytic leukemia and castration-resistant prostate cancer.[14][15]

Conclusion

This compound is a dual mTOR kinase and DNA-PK inhibitor that effectively blocks both mTORC1 and mTORC2 signaling pathways. Its mechanism of action provides a more comprehensive inhibition of the PI3K/Akt/mTOR axis compared to mTORC1-specific inhibitors. Preclinical data demonstrates potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The established experimental protocols for its evaluation, combined with promising early-phase clinical data, underscore the potential of CC-115 as a therapeutic agent in oncology. Further research and clinical trials are essential to fully elucidate its therapeutic applications and identify patient populations most likely to benefit.

References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

CC-115 Hydrochloride In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro activities of CC-115 hydrochloride, a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] CC-115 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, supporting its clinical development for treating both hematological and solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and related experimental workflows.

Core Mechanism of Action

CC-115 is a selective, dual-target inhibitor that concurrently blocks two critical cellular signaling pathways:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.[4][5]

-

The DNA Damage Response (DDR) Pathway: Specifically, CC-115 targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting DNA-PK, CC-115 compromises the cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells that experience high levels of replication stress.[1]

The compound's dual activity is significant because it simultaneously halts proliferative signals and prevents the repair of DNA damage, a combination that can be synthetically lethal in certain genetic contexts, such as in tumors with ataxia-telangiectasia mutated (ATM) deficiencies.[1][6]

Data Presentation: Quantitative Analysis

The inhibitory potency of CC-115 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for the compound.

Table 1: Kinase Inhibitory Activity of CC-115

| Target Kinase | Assay Type | IC₅₀ Value | Selectivity vs. Other PIKKs | Reference(s) |

| DNA-PK | Cell-free | 13 nM | - | [4][7] |

| mTOR | Cell-free | 21 nM | - | [4][7] |

| PI3K-alpha | Cell-free | 850 nM | ~40-fold vs. mTOR/DNA-PK | [4] |

| ATM | Cell-free | >30 µM | >1000-fold vs. mTOR/DNA-PK | [4] |

| ATR | Cell-free | 50% inhibition at 30 µM | >1000-fold vs. mTOR/DNA-PK | [4] |

IC₅₀: The half maximal inhibitory concentration. PIKKs: PI3K-related kinases.

Table 2: Cellular Activity of CC-115 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference(s) |

| PC-3 | Prostate Cancer | Proliferation | 138 nM | [4] |

| CLL Cells | Chronic Lymphocytic Leukemia | Cell Death | 0.51 µM (510 nM) | [7] |

| 786-O | Renal Cell Carcinoma | Viability (48-72h) | 1-5 µM | [8] |

| Healthy B Cells | Non-malignant | Cell Death | 0.93 µM (930 nM) | [7] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by CC-115 and the concept of synthetic lethality.

Caption: Dual inhibition mechanism of CC-115 on the mTOR and DNA-PK signaling pathways.

Caption: Synthetic lethality between DNA-PK inhibition by CC-115 and ATM deficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro experiments based on published studies.

In Vitro Kinase Assay (for DNA-PK or mTOR)

This protocol is a generalized procedure based on luminescence-based kinase assays like ADP-Glo™, which measure kinase activity by quantifying ADP production.[9]

Objective: To determine the IC₅₀ of CC-115 against purified DNA-PK or mTOR kinase.

Materials:

-

Purified recombinant human DNA-PK or mTOR enzyme.

-

Kinase-specific substrate (e.g., DNA-PK peptide substrate).[9]

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[9]

-

This compound dissolved in DMSO to create a stock solution.

-

ATP solution.

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar.

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of CC-115 in kinase buffer, starting from a high concentration (e.g., 10 µM) down to picomolar concentrations. Include a DMSO-only vehicle control.

-

Kinase Reaction:

-

Add 2.5 µL of the CC-115 dilution or vehicle control to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Kₘ for the enzyme).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of CC-115 concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cellular Proliferation / Cytotoxicity Assay

This protocol describes a colorimetric assay using a WST-8 reagent (as found in CCK-8 kits) to measure cell viability.[8][10]

Objective: To determine the IC₅₀ of CC-115 for growth inhibition in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., PC-3, 786-O).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

96-well clear cell culture plates.

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CC-115 in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115. Include wells with medium and DMSO vehicle as a control, and wells with medium only for background measurement.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[8]

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C until a visible color change occurs.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the log of the drug concentration and determine the IC₅₀ value.

-

Caption: A typical experimental workflow for an in vitro cell viability assay.

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins within the mTOR and DNA-PK pathways, confirming target engagement by CC-115 in a cellular context.[1][11]

Objective: To verify that CC-115 inhibits the phosphorylation of DNA-PK and mTOR downstream targets in cancer cells.

Materials:

-

Cancer cell line of interest.

-

6-well cell culture plates.

-

This compound.

-

Optional: DNA damaging agent (e.g., γ-radiation or bleomycin) to stimulate the DNA-PK pathway.[7]

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-p-AKT (S473), anti-p-S6 (S240/244), and total protein controls).[11]

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of CC-115 (e.g., 0.1, 1, 5 µM) or a vehicle control for a specified time (e.g., 2-24 hours).

-

For DNA-PK analysis, cells can be exposed to a DNA damaging agent 30 minutes prior to lysis.[11]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control, demonstrating pathway inhibition.

References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth | Aging [aging-us.com]

- 9. promega.com [promega.com]

- 10. dojindo.com [dojindo.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Preclinical Profile of CC-115 Hydrochloride: A Dual mTOR and DNA-PK Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for CC-115 hydrochloride, a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology. CC-115 has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and has shown tumor growth inhibition in in-vivo models, positioning it as a promising candidate for further clinical investigation.[1][2][3]

Core Mechanism of Action

CC-115 exerts its anti-neoplastic effects by simultaneously targeting two critical cellular signaling pathways:

-

mTOR Pathway Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[4][5] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many human cancers.[4] By blocking this pathway, CC-115 can effectively arrest cell cycle progression and induce apoptosis.

-

DNA-PK Inhibition: CC-115 is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][4][6] Cancer cells often exhibit increased reliance on specific DNA repair pathways for survival. By inhibiting DNA-PK, CC-115 can lead to the accumulation of DNA damage and subsequent cell death, particularly in tumor cells with existing DNA repair deficiencies, such as those with ATM mutations.[1][6] This creates a synthetic lethal interaction.[1][6]

The dual inhibition of mTOR and DNA-PK by CC-115 represents a novel therapeutic strategy to simultaneously target tumor growth and survival pathways.

In Vitro Activity

Kinase Inhibition

CC-115 demonstrates potent and selective inhibition of mTOR and DNA-PK kinases.

| Target | IC50 (nM) | Selectivity |

| mTOR | 21 | Highly selective against a panel of 250 protein kinases.[5] |

| DNA-PK | 13 - 15 | Equipotent to mTOR inhibition.[5][7][8] |

| PI3K-alpha | 850 | ~40-fold selective over PI3K-alpha.[5] |

| ATR | >30,000 (50% inhibition at 30 µM) | >1000-fold selective over ATR.[5] |

| ATM | >30,000 | >1000-fold selective over ATM.[5] |

Cellular Activity

CC-115 has shown broad anti-proliferative activity against a large panel of cancer cell lines.

| Cell Line Type | Growth Inhibition (GI50) Range (µM) | Apoptosis Induction |

| Hematological Cancers | 0.015 - 1.77 | Strong induction in a subset of cell lines.[1] |

| Solid Tumors (Breast, Hepatocellular, Head and Neck, Lung) | 0.015 - 1.77 | Strong induction in a subset of cell lines.[1] |

| Chronic Lymphocytic Leukemia (CLL) | IC50 of 0.51 µM for cell death induction.[7] | Induces caspase-dependent cell death.[7] |

| PC-3 (Prostate Cancer) | IC50 of 138 nM.[5][8] | Not specified. |

| Renal Cell Carcinoma (786-O) | IC50 between 1-5 µM (48-72h treatment).[9] | Induces apoptosis.[9] |

In Vivo Efficacy and Pharmacokinetics

CC-115 has demonstrated significant tumor growth inhibition in various xenograft models and possesses favorable pharmacokinetic properties.

Tumor Growth Inhibition

| Xenograft Model | Dosing | Tumor Volume Reduction |

| Multiple Myeloma (ANBL6, RPMI8226, H929) | Once daily (QD) | Significant tumor growth inhibition.[10] |

| Renal Cell Carcinoma (786-O) | 2 and 5 mg/kg, daily | Potent inhibition of xenograft growth.[9] |

| Non-Small Cell Lung Cancer | Oral administration | Remarkably suppressed primary NSCLC cell xenograft growth.[11] |

| General (unspecified models) | 0.25, 0.5, 1 mg/kg bid or 1 mg/kg qd | 46%, 57%, 66%, and 57% reduction, respectively.[8] |

Pharmacokinetics

| Species | Oral Bioavailability |

| Mouse | 53%[7][8] |

| Rat | 76%[7][8] |

| Dog | ~100%[7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by CC-115 and a general workflow for evaluating its preclinical activity.

Caption: CC-115 inhibits both mTORC1/2 and DNA-PK signaling pathways.

Caption: A generalized workflow for the preclinical assessment of CC-115.

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-115 against target kinases.

-

Methodology: Kinase activity is typically measured using radiometric or fluorescence-based assays. For example, the incorporation of ³³P-ATP into a substrate peptide can be quantified.

-

Protocol Outline:

-

Recombinant human kinases (mTOR, DNA-PK, etc.) are incubated with a specific substrate and ATP (spiked with ³³P-ATP).

-

CC-115 is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (Crystal Violet)

-

Objective: To assess the effect of CC-115 on cancer cell growth.

-

Methodology: Crystal violet staining is used to quantify the number of adherent cells.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of CC-115 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), the medium is removed, and cells are washed with PBS.

-

Cells are fixed with a solution such as 4% paraformaldehyde.

-

The fixed cells are stained with 0.5% crystal violet solution.

-

After washing and drying, the stained dye is solubilized with a solvent (e.g., methanol or Sorenson's buffer).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

GI50 values are calculated from the dose-response curves.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To confirm the inhibition of mTOR and DNA-PK signaling pathways in cells.

-

Methodology: Western blotting is used to detect the phosphorylation status of key downstream targets.

-

Protocol Outline:

-

Cancer cells are treated with CC-115 or vehicle control for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-AKT (S473), p-S6K, p-4E-BP1, p-DNA-PKcs (S2056)) and total proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vitro Non-Homologous End Joining (NHEJ) Assay

-

Objective: To assess the functional impact of CC-115 on DNA-PK-mediated DNA repair.

-

Methodology: A cell-free reconstituted system is used to measure the ligation of a linearized plasmid.[1]

-

Protocol Outline:

-

Nuclear extracts are prepared from a cancer cell line (e.g., MCF7).[1]

-

A linearized plasmid DNA with compatible ends is used as the substrate.[1]

-

The nuclear extracts are pre-incubated with CC-115 or DMSO.[1]

-

The linearized plasmid is added to the treated nuclear extracts along with a ligation buffer containing ATP.

-

The reaction is incubated to allow for end-joining.

-

The reaction products are analyzed by agarose gel electrophoresis. The formation of dimeric and multimeric plasmid forms indicates successful NHEJ.

-

Alternatively, the binding of NHEJ proteins (DNA-PKcs, XRCC4, Ligase IV) to the DNA can be assessed by Western blotting of DNA-bound fractions.[1]

-

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its dual mechanism of action, targeting both the mTOR and DNA-PK pathways, provides a multi-pronged attack on tumor cell proliferation, survival, and DNA repair. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores the therapeutic potential of CC-115. Further clinical studies are warranted to fully elucidate its safety and efficacy in patients with various malignancies.[2][12]

References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An mTOR and DNA-PK dual inhibitor CC-115 hinders non-small cell lung cancer cell growth [ouci.dntb.gov.ua]

- 12. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CC-115 Hydrochloride: A Dual DNA-PK and mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). By targeting two critical pathways involved in cancer cell proliferation, survival, and DNA damage repair, CC-115 has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-Ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-pyrazino[2,3-b]pyrazin-2(1H)-one hydrochloride |

| CAS Number | 1300118-55-1[1][2] |

| Molecular Formula | C₁₆H₁₇ClN₈O[3] |

| Molecular Weight | 372.81 g/mol [3] |

| SMILES | C1=C(C(=NC=C1)C2=NN=CN2)C3=NC4=C(NC=N4)N(C=O)CC.Cl |

| Solubility | Soluble in DMSO (≥ 30 mg/mL) and H₂O (50 mg/mL, with sonication)[3][4] |

| Storage | Store at -20°C[4] |

Mechanism of Action

CC-115 exerts its anti-neoplastic effects by simultaneously inhibiting two key serine/threonine kinases: DNA-PK and mTOR.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CC-115 targets mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. By inhibiting both complexes, CC-115 effectively blocks downstream signaling, leading to reduced protein synthesis and cell proliferation.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of CC-115.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by CC-115.

Inhibition of the DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), CC-115 prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequent apoptosis in cancer cells.

The following diagram illustrates the NHEJ pathway and the inhibitory effect of CC-115.

Caption: DNA-PK mediated NHEJ pathway and the inhibitory action of CC-115.

Quantitative Biological Activity

The inhibitory activity of CC-115 has been quantified against its primary targets and in various cancer cell lines.

| Target/Cell Line | Assay Type | IC₅₀/GI₅₀ | Reference |

| DNA-PK | Kinase Assay | 13 nM | [1] |

| mTOR | Kinase Assay | 21 nM | [1] |

| PI3Kα | Kinase Assay | 0.85 µM | [5] |

| ATM | Kinase Assay | >30 µM | [5] |

| ATR | Kinase Assay | >30 µM | [5] |

| PC-3 (Prostate Cancer) | Proliferation Assay | 138 nM | [1] |

| Various Cancer Cell Lines | Growth Inhibition | 0.015 - 1.77 µM | [4] |

Pharmacokinetics

The pharmacokinetic profile of CC-115 has been evaluated in preclinical species and in human clinical trials.

| Species | Route | Bioavailability | T₁/₂ (h) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| Mouse | Oral | 53% | - | - | - | [3] |

| Rat | Oral | 76% | - | - | - | [3] |

| Dog | Oral | ~100% | - | - | - | [3] |

| Human (10 mg BID) | Oral | - | 4 - 8 | 75 | 776 | [2] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize CC-115. Note: These are representative protocols and may not reflect the exact, detailed procedures used in the cited studies, as those are often proprietary.

In Vitro Kinase Assay

This assay measures the ability of CC-115 to inhibit the enzymatic activity of purified DNA-PK and mTOR.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (DNA-PK or mTOR), a specific substrate peptide, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of CC-115 or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled ATP (³²P-ATP) into the substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of CC-115 to determine the IC₅₀ value.

Caption: A generalized workflow for an in vitro kinase assay.

Cellular Proliferation Assay

This assay assesses the effect of CC-115 on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CC-115 or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Add a viability reagent (e.g., resazurin-based or ATP-based) to each well and measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the log concentration of CC-115 to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cells treated with CC-115.

Methodology:

-

Cell Lysis: Treat cells with CC-115 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-S6).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical workflow for Western blot analysis.

Clinical Development

CC-115 has been evaluated in a first-in-human Phase I clinical trial (NCT01353625) in patients with advanced solid or hematologic malignancies.[1]

-

Dose: The recommended Phase II dose was established at 10 mg twice daily (BID).[2]

-

Safety and Tolerability: The most common treatment-related adverse events included fatigue, nausea, decreased appetite, hyperglycemia, and stomatitis. Dose-limiting toxicities included thrombocytopenia and increased transaminases.[1]

-

Efficacy: Preliminary signs of anti-tumor activity were observed, with one complete response in a patient with endometrial carcinoma and stable disease reported in a significant proportion of patients with head and neck squamous cell carcinoma, castration-resistant prostate cancer, and other tumor types.[2]

Conclusion

This compound is a novel dual inhibitor of DNA-PK and mTOR with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its ability to target both cell proliferation and DNA damage repair pathways makes it an attractive candidate for further development as a monotherapy or in combination with other anti-cancer agents. This technical guide provides a foundational understanding of CC-115 for researchers and clinicians in the field of oncology.

References

- 1. non-homologous-end-joining-repair-reporter-kit [topogen.com]

- 2. researchgate.net [researchgate.net]

- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CC-115 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] By targeting both the mTOR signaling pathway, crucial for cell growth and proliferation, and the DNA-PK-mediated DNA damage repair pathway, CC-115 exhibits significant antineoplastic activity in a range of hematological and solid tumors.[3][4] Its dual mechanism of action makes it a compound of high interest for preclinical and clinical investigation.

These application notes provide detailed protocols for the dissolution and formulation of CC-115 hydrochloride for in vivo studies, primarily based on its known physicochemical properties and established practices for preclinical compound administration.

Physicochemical Properties and Solubility

Proper dissolution is critical for achieving accurate and reproducible results in in vivo experiments. The solubility of this compound in common laboratory solvents is summarized below.

Table 1: Solubility of this compound

| Solvent | Concentration | Method/Notes |

| Water | 50 mg/mL (134.12 mM) | Requires sonication for dissolution. |

| DMSO | ≥ 30 mg/mL (80.47 mM) - 67 mg/mL (199.19 mM) | Readily soluble. |

| Ethanol | Insoluble | Not a suitable solvent. |

| CMC-Na | ≥ 5 mg/mL (Suspension) | Forms a homogeneous suspension for oral gavage. |

Experimental Protocols

The choice of vehicle and route of administration is critical for ensuring appropriate bioavailability and minimizing vehicle-related toxicity. In preclinical xenograft models, CC-115 has been effectively administered orally.[1][5] The following protocols provide guidance for preparing this compound for common routes of administration in animal models.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

Oral gavage is a common and effective route for administering CC-115 in preclinical models. A suspension in a vehicle such as carboxymethyl cellulose (CMC) is often used for compounds with limited aqueous solubility.

Materials:

-

This compound

-

Low-viscosity sodium carboxymethyl cellulose (CMC-Na)

-

Sterile, purified water